1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate is a chemical compound known for its unique structure and properties. It features a diazonium group, a quinoline moiety, and a sulfanyl group, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of 1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate typically involves the reaction of quinoline derivatives with sulfanyl compounds under specific conditions. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the diazonium group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Wissenschaftliche Forschungsanwendungen
1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific pathways. The quinoline moiety may also interact with DNA or RNA, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate can be compared with other diazonium compounds and quinoline derivatives. Similar compounds include:
This compound: Known for its unique combination of diazonium and quinoline groups.
Quinoline derivatives: Widely studied for their biological activities.
Diazonium compounds: Used in various chemical reactions and industrial applications
Eigenschaften
CAS-Nummer |
90499-85-7 |
---|---|
Molekularformel |
C12H9N3OS |
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
1-diazo-3-quinolin-8-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H9N3OS/c13-15-7-10(16)8-17-11-5-1-3-9-4-2-6-14-12(9)11/h1-7H,8H2 |
InChI-Schlüssel |
MEYHUEBFCVEJKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SCC(=O)C=[N+]=[N-])N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.